(2R,5S)-5-Ethoxycarbonyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule. It likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The fluoren-9-ylmethoxycarbonyl group suggests the presence of a fluorene moiety, which is a polycyclic aromatic hydrocarbon .
Synthesis Analysis
The synthesis of complex organic molecules often involves multiple steps, each introducing new functional groups or building up the carbon skeleton . The exact synthesis pathway would depend on the specific structure of the compound and the starting materials available.Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques, such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy . These techniques provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The reactivity of a compound is determined by its molecular structure. Functional groups, such as carboxylic acids or ethers, can undergo specific types of reactions . The exact reactions that “(2R,5S)-5-Ethoxycarbonyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid” can participate in would depend on its specific structure.Wissenschaftliche Forschungsanwendungen
Protection of Hydroxy-Groups
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a derivative of the compound , is used for the protection of hydroxy-groups in the synthesis of complex molecules, such as oligonucleotides. This protective group can be conveniently removed without affecting other sensitive groups in the molecule, demonstrating its utility in multi-step synthetic processes (Gioeli & Chattopadhyaya, 1982).
Role in Treating Diabetic Nephropathy
Compounds related to (2R,5S)-5-Ethoxycarbonyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid have been explored for their role in treating diabetic nephropathy. In particular, their interaction with endothelin receptors has shown potential in reducing symptoms of early diabetic renal injury in animal models (Saleh, Pollock & Pollock, 2011).
Synthesis of Antiinflammatory and Analgesic Compounds
Derivatives of the compound have been synthesized and evaluated for antiinflammatory and analgesic activities. These compounds have shown promise in animal models for their potency and minimal side effects, which could be beneficial for developing new therapeutic agents (Muchowski et al., 1985).
Development of Influenza Neuraminidase Inhibitors
The compound and its derivatives have been integral in the synthesis of potent influenza neuraminidase inhibitors. These inhibitors have demonstrated significant potential in treating influenza, with specific focus on the interactions within the enzyme's active site (Wang et al., 2001).
Synthesis of Novel Antimicrobial Agents
Compounds derived from (2R,5S)-5-Ethoxycarbonyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid have shown promising results in the synthesis of novel antimicrobial agents. These agents exhibit resistance against various microbes, indicating their potential in addressing antimicrobial resistance (Malhi et al., 2022).
Impact on Neointimal Hyperplasia
Research involving related compounds has explored their effects on neointimal hyperplasia, particularly in the context of cardiovascular diseases. These studies have provided insights into the mechanisms by which these compounds influence vascular remodeling processes (Kitada et al., 2009).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R,5S)-5-ethoxycarbonyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO6/c1-2-29-22(27)20-12-11-19(21(25)26)24(20)23(28)30-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-20H,2,11-13H2,1H3,(H,25,26)/t19-,20+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYIPPLTCRPPKH-UXHICEINSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@@H](N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.